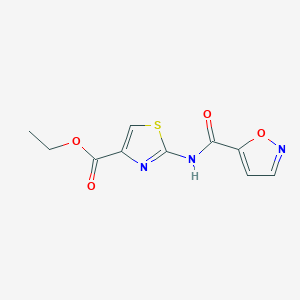![molecular formula C14H12F3N3O3 B2436394 N-[4-(Trifluormethoxy)phenyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamid CAS No. 1203113-76-1](/img/structure/B2436394.png)
N-[4-(Trifluormethoxy)phenyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methyl group and an oxo group, along with an acetamide group attached to a phenyl ring substituted with a trifluoromethoxy group.
Wissenschaftliche Forschungsanwendungen
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of advanced materials, such as polymers with specific properties.
Wirkmechanismus
Target of Action
It has been used in the synthesis of polymers and hydrogels, suggesting that its primary role may be in the formation of these materials .
Mode of Action
The compound is involved in the formation of polymers through a reversible addition-fragmentation chain transfer (RAFT) copolymerization process . This process involves the formation of hydrogen bonds, which are crucial for the stability and mechanical strength of the resulting polymer .
Biochemical Pathways
The compound is involved in the RAFT copolymerization process, which is a type of controlled radical polymerization. This process allows for the precise control over the molecular weight of the polymer, and the ability to form complex architectures .
Pharmacokinetics
Given its use in the formation of polymers and hydrogels, it is likely that its bioavailability is influenced by the properties of these materials .
Result of Action
The result of the compound’s action is the formation of polymers with high mechanical strength and thermal stability . These polymers have been used in the fabrication of electrolytes for lithium-metal batteries, demonstrating their potential for use in advanced energy storage applications .
Action Environment
The action of the compound is influenced by environmental factors such as temperature. For example, the RAFT copolymerization process is temperature-dependent, and the resulting polymers exhibit thermo-reversible properties . Additionally, the performance of the lithium-metal batteries fabricated using these polymers can vary depending on the operating temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidine with an appropriate acylating agent to introduce the acetamide group. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ureidoethyl methacrylate: This compound shares a similar pyrimidine structure but differs in its functional groups and applications.
4-phenyl-5-methyl-6-oxo-1,6-dihydropyrimidine: Another related compound with variations in the substituents on the pyrimidine ring.
Uniqueness
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The trifluoromethoxy group, in particular, enhances its stability and reactivity, making it valuable for various research and industrial purposes.
Eigenschaften
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-9-6-13(22)20(8-18-9)7-12(21)19-10-2-4-11(5-3-10)23-14(15,16)17/h2-6,8H,7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRLLJHOMSFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2436313.png)

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2436318.png)
![4-oxo-6-phenyl-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2436320.png)
![5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2436321.png)

![2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2436325.png)


![11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2436329.png)

![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2436332.png)


